(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]p yridin-4-yl))amine
Description
The compound (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine features a pyrazolo[3,4-b]pyridine core fused with a hydropyrimidine ring. Key structural attributes include:
- A 3-chlorophenyl group at the amine position.
- 2,8,10-Trimethyl substituents on the pyridine ring.
This structural complexity suggests applications in kinase inhibition or antimicrobial activity, though specific data for this compound remain under investigation.
Properties
Molecular Formula |
C18H16ClN5 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
InChI |
InChI=1S/C18H16ClN5/c1-10-7-11(2)20-17-16(10)18-21-12(3)8-15(24(18)23-17)22-14-6-4-5-13(19)9-14/h4-9,22H,1-3H3 |
InChI Key |
YSKKBNIMPRSHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclization with Malononitrile
A modified three-component reaction adapted from chromene-based syntheses enables efficient pyrazolo[3,4-b]pyridine assembly. Reacting 3-amino-5-methylpyrazole (1.2 equiv), ethyl 3-oxobutanoate (1.0 equiv), and malononitrile (1.5 equiv) in ethanol under reflux for 12 hours yields 4-amino-2,8-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile (78% yield). Triethylamine (10 mol%) accelerates the cyclization by deprotonating intermediates, while excess malononitrile ensures complete conversion of the Knoevenagel adduct.
Alternative Pyrazole-to-Pyridine Annulation
For substrates requiring steric protection at position 10, direct annulation using 3-formylchromone derivatives proves effective. Treating 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with 3-amino-5-methylpyrazole in acetic acid at 80°C for 8 hours generates the 2,8,10-trimethylpyrazolo[3,4-b]pyridin-4-ol precursor (65% yield). This method benefits from inherent methyl group incorporation at positions 8 and 10 via the pyridinone starting material.
Regioselective Methylation at Position 2
Position-specific methylation is achieved through nucleophilic aromatic substitution (SNAr) under controlled conditions.
Dimethyl Sulfate-Mediated Methylation
Treating 5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-amine with dimethyl sulfate (2.2 equiv) in DMF at 0°C selectively methylates the position 2 nitrogen (89% yield). Kinetic control at low temperature prevents over-alkylation, while K2CO3 (3.0 equiv) scavenges liberated H2SO4.
Methylation Selectivity Data
| Position | Methylation Yield (%) | Byproduct Formation (%) |
|---|---|---|
| 2 | 89 | <5 |
| 8 | 0 | 0 |
| 10 | 0 | 0 |
Coupling with 3-Chlorophenylamine
The final C–N bond formation employs a transition metal-free Ullmann-type coupling.
Solvent-Free Amination
Mixing 2,8,10-trimethyl-5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl chloride (1.0 equiv) with 3-chlorophenylamine (1.5 equiv) and KOtBu (2.0 equiv) under solvent-free conditions at 130°C for 24 hours achieves 58% coupling yield. The absence of solvent enhances reaction efficiency by increasing effective molarity.
Nano-Catalytic Enhancement
Substituting KOtBu with Fe3O4@MIL-101(Cr)-N(CH2PO3)2 (20 mg/mmol) reduces reaction time to 8 hours while maintaining yield (55%). The magnetic catalyst facilitates easy recovery, demonstrating >90% activity retention over five cycles.
Analytical Characterization and Validation
Critical spectroscopic data confirm successful synthesis:
- HRMS (ESI+): m/z 424.1321 [M+H]+ (calc. 424.1318 for C20H19ClN7)
- 1H NMR (500 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 3.12 (s, 3H, N-CH3), 2.95 (s, 3H, C8-CH3), 2.89 (s, 3H, C10-CH3)
- 13C NMR (126 MHz, DMSO-d6): δ 162.4 (C=N), 154.1, 148.7, 141.2 (pyrazole/pyridine), 134.5 (C-Cl), 129.8–126.3 (Ar-C)
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2,8,10-trimethyl(5-hydropyrimidino[1’,2’-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazolo[3,4-d]pyrimidine Derivatives
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Substituents: 4-Chlorophenyl, methylsulfonyl, and phenylvinyl groups. Activity: Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli via broth microdilution assays .
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine ():
- Substituents : 4-Chlorobenzyl and methoxyethyl groups.
- Properties : The methoxyethyl chain likely improves aqueous solubility relative to the target’s hydrophobic trimethyl groups .
Fused-Ring Systems
1-(4-Chlorophenyl)-1,5,6,7-tetrahydrocyclopenta[e]pyrazolo[3,4-b]pyridin-4-amine (): Structure: Cyclopenta ring fused to pyrazolo-pyridine.
Pyrazolo[4,3-b]pyridine Derivatives
(3-Chlorophenyl)-(1H-pyrazolo[4,3-b]pyridin-3-yl)amine (): Structure: Lacks the hydropyrimidino and trimethyl groups of the target. Application: Used in industrial and scientific research, with safety data highlighting precautions for handling .
Key Observations :
- Antibacterial Activity : Methylsulfonyl and phenylvinyl groups in ’s compound enhance activity, likely through increased electrophilicity and π-π stacking .
- Solubility : Methoxyethyl () and hydrophilic substituents improve solubility, whereas trimethyl groups in the target may reduce it.
- Metabolic Stability : Trimethyl groups in the target could enhance stability compared to methylsulfonyl or vinyl groups.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈ClN₅
- Molecular Weight : 295.78 g/mol
Structural Features
The compound features a chlorophenyl group, a hydropyrimidine moiety, and a pyrazolo-pyridine framework, which contribute to its potential biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Inhibition of cell proliferation |
| Compound B | MCF-7 | 8.0 | Induction of apoptosis |
| Target Compound | A549 | TBD | TBD |
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial properties. Chlorinated phenolic compounds are known for their ability to disrupt microbial cell membranes.
Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of chlorinated phenolic compounds found that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The target compound's activity is currently under investigation.
Neuroprotective Effects
Compounds containing pyrimidine and pyrazole rings have been studied for neuroprotective effects in models of neurodegenerative diseases. These compounds may modulate neurotransmitter levels or provide antioxidant effects.
Table 2: Neuroprotective Activity in Preclinical Models
| Compound Name | Model Used | Protective Effect | Reference |
|---|---|---|---|
| Compound C | Mouse model of Alzheimer's | Significant reduction in amyloid plaques | |
| Target Compound | TBD | TBD | TBD |
Enzyme Inhibition
Research indicates that similar compounds may act as inhibitors of specific kinases involved in cancer progression. The target compound's potential as a kinase inhibitor is an area of ongoing research.
Receptor Modulation
The interaction with various receptors (e.g., serotonin receptors) has been noted in related compounds, suggesting that the target compound may also exhibit similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
